REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([C:16](=[O:18])[CH3:17])[CH:5]=[CH:6][C:7]=1[NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Br:15])[CH:10]=1.[CH:19](OCC)(OCC)OCC.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1COCC1>[Br:15][C:11]1[CH:10]=[C:9]([N:8]2[C:7]3[CH:6]=[CH:5][C:4]([C:16](=[O:18])[CH3:17])=[CH:3][C:2]=3[N:1]=[CH:19]2)[CH:14]=[CH:13][CH:12]=1
|
Name
|
1-[3-amino-4-(3-bromo-phenylamino)-phenyl]-ethanone
|
Quantity
|
86.5 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1NC1=CC(=CC=C1)Br)C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C=CC1)N1C=NC2=C1C=CC(=C2)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |